Doramapimod Doramapimod Doramapimod, also known as BIRB-796, is a member of the N-pyrazole-N'-naphthly urea class of p38MAPK inhibitors, which binds to the kinase with both slow association and dissociation rates. BIRB -796 has entered clinical trials for the treatment of autoimmune diseases.
Brand Name: Vulcanchem
CAS No.: 285983-48-4
Catalog No.: VC1053047
InChI: InChI=1S/C31H37N5O3/c1-22-9-11-23(12-10-22)36-29(21-28(34-36)31(2,3)4)33-30(37)32-26-13-14-27(25-8-6-5-7-24(25)26)39-20-17-35-15-18-38-19-16-35/h5-14,21H,15-20H2,1-4H3,(H2,32,33,37)
SMILES: O=C(NC1=C2C=CC=CC2=C(OCCN3CCOCC3)C=C1)NC4=CC(C(C)(C)C)=NN4C5=CC=C(C)C=C5
Molecular Formula: C31H37N5O3
Molecular Weight: 527.66

Doramapimod

* For research use only. Not for human or veterinary use.

CAS No.: 285983-48-4

Inhibitors

Catalog No.: VC1053047

Molecular Formula: C31H37N5O3

Molecular Weight: 527.66

Purity: >98% (or refer to the Certificate of Analysis)

Doramapimod - 285983-48-4

CAS No. 285983-48-4
Product Name Doramapimod
IUPAC Name 1-(3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-yl)-3-(4-(2-morpholinoethoxy)naphthalen-1-yl)urea.
Synonyms BIRB 796; BIRB796; BIRB-796; Doramapimod.
Molecular Formula C31H37N5O3
Molecular Weight 527.66
InChI InChI=1S/C31H37N5O3/c1-22-9-11-23(12-10-22)36-29(21-28(34-36)31(2,3)4)33-30(37)32-26-13-14-27(25-8-6-5-7-24(25)26)39-20-17-35-15-18-38-19-16-35/h5-14,21H,15-20H2,1-4H3,(H2,32,33,37)
InChIKey MVCOAUNKQVWQHZ-UHFFFAOYSA-N
SMILES O=C(NC1=C2C=CC=CC2=C(OCCN3CCOCC3)C=C1)NC4=CC(C(C)(C)C)=NN4C5=CC=C(C)C=C5
Appearance Solid powder
Purity >98% (or refer to the Certificate of Analysis)
Solubility Soluble in DMSO, not in water
Description Doramapimod, also known as BIRB-796, is a member of the N-pyrazole-N'-naphthly urea class of p38MAPK inhibitors, which binds to the kinase with both slow association and dissociation rates. BIRB -796 has entered clinical trials for the treatment of autoimmune diseases.
References 1: Dietrich J, Hulme C, Hurley LH. The design, synthesis, and evaluation of 8 hybrid DFG-out allosteric kinase inhibitors: a structural analysis of the binding interactions of Gleevec, Nexavar, and BIRB-796. Bioorg Med Chem. 2010 Aug 1;18(15):5738-48. Epub 2010 Jun 4. PubMed PMID: 20621496.
2: Joos H, Albrecht W, Laufer S, Brenner RE. Differential effects of p38MAP kinase inhibitors on the expression of inflammation-associated genes in primary, interleukin-1beta-stimulated human chondrocytes. Br J Pharmacol. 2010 Jul;160(5):1252-62. PubMed PMID: 20590617.
3: Page TH, Brown A, Timms EM, Foxwell BM, Ray KP. p38 inhibitors suppress cytokine production in RA synovial membranes: Does variable inhibition of IL-6 production limit effectiveness in vivo? Arthritis Rheum. 2010 Jun 29. [Epub ahead of print] PubMed PMID: 20589681.
4: Namboodiri HV, Bukhtiyarova M, Ramcharan J, Karpusas M, Lee Y, Springman EB. Analysis of imatinib and sorafenib binding to p38alpha compared with c-Abl and b-Raf provides structural insights for understanding the selectivity of inhibitors targeting the DFG-out form of protein kinases. Biochemistry. 2010 May 4;49(17):3611-8. PubMed PMID: 20337484.
5: Chopra P, Kulkarni O, Gupta S, Bajpai M, Kanoje V, Banerjee M, Bansal V, Visaga S, Chatterjee M, Chaira T, Shirumalla RK, Verma AK, Dastidar SG, Sharma G, Ray A. Pharmacological profile of AW-814141, a novel, potent, selective and orally active inhibitor of p38 MAP kinase. Int Immunopharmacol. 2010 Apr;10(4):467-73. Epub 2010 Jan 20. PubMed PMID: 20093202.
6: Turpeinen T, Nieminen R, Moilanen E, Korhonen R. Mitogen-activated protein kinase phosphatase-1 negatively regulates the expression of interleukin-6, interleukin-8, and cyclooxygenase-2 in A549 human lung epithelial cells. J Pharmacol Exp Ther. 2010 Apr;333(1):310-8. Epub 2010 Jan 20. PubMed PMID: 20089808.
7: Tecle H, Feru F, Liu H, Kuhn C, Rennie G, Morris M, Shao J, Cheng AC, Gikunju D, Miret J, Coli R, Xi SH, Clugston SL, Low S, Kazmirski S, Ding YH, Cao Q, Johnson TL, Deshmukh GD, DiNitto JP, Wu JC, English JM. The design, synthesis and potential utility of fluorescence probes that target DFG-out conformation of p38alpha for high throughput screening binding assay. Chem Biol Drug Des. 2009 Dec;74(6):547-59. Epub 2009 Oct 20. PubMed PMID: 19843080.
8: Engstrom L, Pinzon-Ortiz MC, Li Y, Chen SC, Kinsley D, Nelissen R, Fine JS, Mihara K, Manfra D. Characterization of a murine keyhole limpet hemocyanin (KLH)-delayed-type hypersensitivity (DTH) model: role for p38 kinase. Int Immunopharmacol. 2009 Sep;9(10):1218-27. Epub 2009 Jul 16. PubMed PMID: 19616132.
9: Han S, Mistry A, Chang JS, Cunningham D, Griffor M, Bonnette PC, Wang H, Chrunyk BA, Aspnes GE, Walker DP, Brosius AD, Buckbinder L. Structural characterization of proline-rich tyrosine kinase 2 (PYK2) reveals a unique (DFG-out) conformation and enables inhibitor design. J Biol Chem. 2009 May 8;284(19):13193-201. Epub 2009 Feb 25. PubMed PMID: 19244237; PubMed Central PMCID: PMC2676051.
10: Genovese MC. Inhibition of p38: has the fat lady sung? Arthritis Rheum. 2009 Feb;60(2):317-20. PubMed PMID: 19180514.
  

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

18.0152 g/mol